

Technical Guide: 6-Chlorohexan-3-one in Organic Synthesis

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Compound of Interest

Compound Name: 6-Chlorohexan-3-one

CAS No.: 38614-17-4

Cat. No.: B2443134

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CAS: 38614-17-4 | Formula:

| MW: 134.60 g/mol [1][2][3]

Executive Summary

6-Chlorohexan-3-one is a bifunctional

-chloro ketone characterized by an electrophilic carbonyl group at C3 and an alkyl chloride at C6.[1][3] Its structural utility lies in its ability to undergo divergent intramolecular cyclizations, serving as a "linchpin" reagent for constructing cyclopropyl ketones, substituted pyrrolidines, and dihydrofurans.[3]

This guide addresses the specific reactivity profiles of **6-chlorohexan-3-one**, distinguishing it from its isomer 1-chloropinacolone (CAS 13547-70-1), and provides validated protocols for its primary synthetic applications in pharmaceutical and agrochemical development.[1][3]

Key Reactivity Landscape

The molecule possesses two acidic sites (

-protons at C2 and C4) and two electrophilic sites (C3 Carbonyl and C6 Chloride). The synthetic outcome is dictated by the choice of nucleophile and reaction conditions (kinetic vs. thermodynamic control).

Target Scaffold	Reaction Type	Key Reagents	Mechanism
Cyclopropyl Ethyl Ketone	Intramolecular -Alkylation	NaOH,	3-Exo-Tet Cyclization
2-Ethylpyrrolidines	Condensation / -Alkylation	, Base	Imine formation 5-Exo-Tet
2-Ethyl-4,5-dihydrofuran	Intramolecular -Alkylation	or Soft Base	5-Endo-Tet (Formal) /

Core Application: Synthesis of Cyclopropyl Ethyl Ketone

The most industrial-relevant application of **6-chlorohexan-3-one** is the synthesis of Ethyl Cyclopropyl Ketone (1-cyclopropylpropan-1-one).[1][3] This moiety is a critical pharmacophore in various antiviral and antifungal agents.

Mechanism & Causality

Under basic conditions, the enolate formed at C4 (the methylene group between the carbonyl and the chloro-alkyl chain) attacks the C6 carbon displacing the chloride.

- Kinetic Favorability: According to Baldwin's Rules, the 3-Exo-Tet cyclization to form the cyclopropane ring is kinetically favored over the formation of larger rings (e.g., via C2 enolization).[3]
- Thermodynamics: While the cyclopropane ring is strained, the reaction is driven by the irreversibility of the leaving group () loss and the rapid kinetics of the proximal nucleophilic attack.

Protocol A: Cyclization to Ethyl Cyclopropyl Ketone

Reagents: Sodium Hydroxide (NaOH), Water, Tetrabutylammonium bromide (TBAB - Optional Phase Transfer Catalyst).[3]

- Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and addition funnel.
- Solvent System: Add water (3.0 vol relative to ketone) and NaOH (1.2 equiv). Stir until dissolved.
- Addition: Add **6-Chlorohexan-3-one** (1.0 equiv) dropwise over 30 minutes. The reaction is exothermic; maintain temperature initially.
- Reaction: Heat the mixture to reflux () for 2–4 hours. Monitor by GC/TLC for the disappearance of the starting material.
- Workup: Cool to room temperature. The product (Ethyl Cyclopropyl Ketone) will form an oil layer on top.
- Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether or MTBE.
- Purification: Combine organic layers, dry over , and concentrate. Distill the residue (bp ~130–135°C) to obtain the pure ketone.

Typical Yield: 85–92%^{[1][3]}

Application: Heterocycle Synthesis (Pyrrolidines)

Reaction with primary amines yields 2-ethylpyrrolidines.^[1] This route is superior to intermolecular alkylations as it builds the ring around the nitrogen in a single pot.

Protocol B: Synthesis of N-Substituted-2-Ethylpyrrolidines

Reagents: Primary Amine (

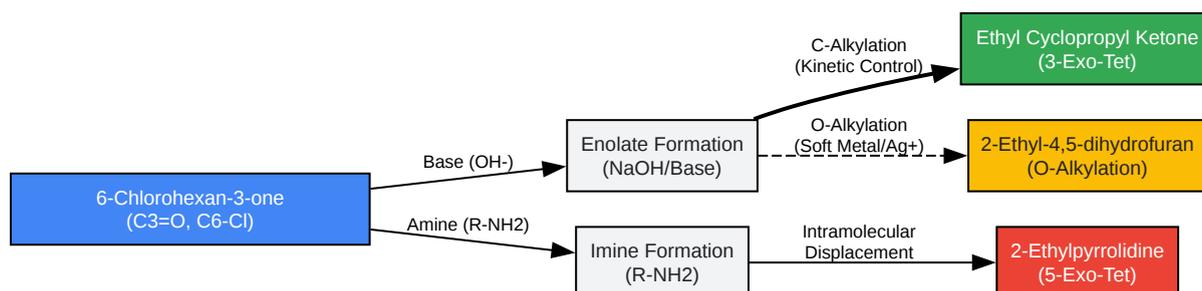
, 1.1 equiv),

(2.0 equiv), Acetonitrile (ACN) or Toluene.[1][3]

- Imine Formation: Dissolve **6-Chlorohexan-3-one** in ACN. Add the amine and .
- Cyclization: Heat to reflux () for 6–12 hours.
 - Mechanistic Insight: The amine first condenses with the C3 carbonyl to form an imine/enamine intermediate. The nitrogen lone pair then attacks the C6-Cl via a 5-Exo-Tet cyclization.[1][3]
- Reduction (Optional): If the target is the saturated pyrrolidine, the intermediate iminium species (or enamine) can be reduced in situ using or .
- Isolation: Filter off inorganic salts. Concentrate filtrate.[4] Purify via column chromatography (Silica, Hexane/EtOAc).

Logical Pathway Visualization

The following diagram illustrates the divergent reactivity of **6-Chlorohexan-3-one** based on the initial nucleophilic event.



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Caption: Divergent synthetic pathways of **6-Chlorohexan-3-one** controlled by nucleophile selection.

Safety & Handling Specifications

Hazard Classification:

- H227: Combustible liquid.
- H315/H319: Causes skin and serious eye irritation.[5][6]
- H335: May cause respiratory irritation.[6][7]

Storage:

- Store under inert atmosphere (N₂ or Ar) to prevent oxidation or hydrolysis of the chloride.
- Keep refrigerated (2-8 °C) to minimize slow self-polymerization.[1][3]

Technical Note on Isomers: Ensure the CAS is verified as 38614-17-4. Do not confuse with 1-Chloropinacolone (CAS 13547-70-1), which is structurally distinct (lacks the *tert*-butyl group) and exhibits different reactivity.[1][3]

References

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